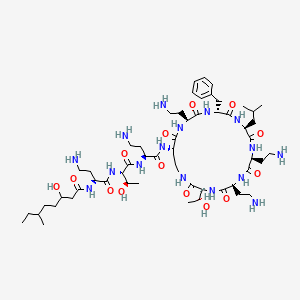
Polymyxin B6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polymyxin B sulfate is a polypeptide antibiotic and is composed of polymyxins B1, B2, and B3 with fractions B1 and B2 comprising the majority of the mixture. Polymyxin B6 sulfate is freely soluble in aqueous solution (25 mg/mL). Polymyxin B components are structurally identical with the exception of a variable fatty acid group on each fraction. Results from in vitrostudies have shown marginal differences in MIC data when comparing the fractions.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Polymyxin B, including its variant B6, is known for its effectiveness against multidrug-resistant Gram-negative bacteria. It's particularly used against pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. This effectiveness stems from its rapid bactericidal activity, although acquired resistance remains a rare occurrence (Zavascki et al., 2007; Poirel, Jayol, & Nordmann, 2017).
Pharmacokinetics and Drug Monitoring
Studies have explored the population pharmacokinetics of Polymyxin B. These studies aim to understand how the drug is metabolized and excreted in the human body, contributing to the optimization of its clinical use. The pharmacokinetics of Polymyxin B1, for instance, has been studied in the context of treating multidrug-resistant infections (Manchandani et al., 2018; Wang et al., 2020).
Development of Safer Derivatives
Research efforts are also directed at developing safer, more potent derivatives of Polymyxin B to reduce its known toxicities. This includes the creation of novel polymyxin nonapeptides that aim for lower cytotoxicity and kidney exposure (Brown et al., 2019).
Antibiotic Resistance Mechanisms
Understanding the mechanisms of resistance to Polymyxin B is crucial. Some bacteria develop resistance through various strategies, including lipopolysaccharide modifications and the use of efflux pumps. This knowledge is vital for developing new drugs targeting resistant Gram-negative bacteria (Olaitan, Morand, & Rolain, 2014).
Novel Drug Delivery Systems
Innovative delivery systems for Polymyxin B, such as entrapment in liposomes or adsorption onto mesoporous silica nanoparticles, have been studied. These approaches aim to enhance the drug's therapeutic properties while minimizing its toxicity (Alipour et al., 2008; Gounani et al., 2018).
Optimizing Clinical Use
Frameworks and consensus reports have been developed to optimize the clinical use of Polymyxins, addressing issues like dosing confusion, lack of pharmacopoeial standards, and the need for more research on combination therapy and special patient populations (Nation et al., 2015).
Eigenschaften
Produktname |
Polymyxin B6 |
|---|---|
Molekularformel |
C56H98N16O14 xH2SO4 (lot specific) |
Molekulargewicht |
1219.47 (Free base) |
IUPAC-Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-3-hydroxy-6-methyloctanamide |
InChI |
InChI=1S/C56H98N16O14/c1-7-31(4)13-14-35(75)29-44(76)63-36(15-21-57)51(81)72-46(33(6)74)56(86)68-39(18-24-60)48(78)67-41-20-26-62-55(85)45(32(5)73)71-52(82)40(19-25-61)65-47(77)37(16-22-58)66-53(83)42(27-30(2)3)69-54(84)43(28-34-11-9-8-10-12-34)70-49(79)38(17-23-59)64-50(41)80/h8-12,30-33,35-43,45-46,73-75H,7,13-29,57-61H2,1-6H3,(H,62,85)(H,63,76)(H,64,80)(H,65,77)(H,66,83)(H,67,78)(H,68,86)(H,69,84)(H,70,79)(H,71,82)(H,72,81)/t31?,32-,33-,35?,36+,37+,38+,39+,40+,41+,42+,43-,45+,46+/m1/s1 |
SMILES |
CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



